molecular formula C5H5ClN2O2S B14862333 Pyridazin-3-ylmethanesulfonyl chloride

Pyridazin-3-ylmethanesulfonyl chloride

Cat. No.: B14862333
M. Wt: 192.62 g/mol
InChI Key: XYIMRGDHPBMGRE-UHFFFAOYSA-N
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Description

Pyridazin-3-ylmethanesulfonyl chloride is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic aromatic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridazin-3-ylmethanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of pyridazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. One such method includes the addition of phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid. The reaction is carried out in multiple divided portions, either stepwise or continuously, followed by distillation under reduced pressure to purify the product .

Chemical Reactions Analysis

Types of Reactions

Pyridazin-3-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Pyridazin-3-ylmethanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is employed in the development of biologically active molecules, including potential drug candidates.

    Medicine: this compound derivatives have shown promise in the treatment of various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of pyridazin-3-ylmethanesulfonyl chloride involves its ability to interact with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, some derivatives of pyridazine have been shown to inhibit calcium ion influx, which is essential for platelet aggregation .

Comparison with Similar Compounds

Pyridazin-3-ylmethanesulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile reactivity and wide range of applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H5ClN2O2S

Molecular Weight

192.62 g/mol

IUPAC Name

pyridazin-3-ylmethanesulfonyl chloride

InChI

InChI=1S/C5H5ClN2O2S/c6-11(9,10)4-5-2-1-3-7-8-5/h1-3H,4H2

InChI Key

XYIMRGDHPBMGRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)CS(=O)(=O)Cl

Origin of Product

United States

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